5-(2,3-Difluorobenzoyl)-2-methylpyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,3-difluorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-5-6-9(7-16-8)13(17)10-3-2-4-11(14)12(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIFQQFBRJKZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224636 | |
| Record name | (2,3-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-84-6 | |
| Record name | (2,3-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of 2-Methylpyridine with 2,3-Difluorobenzoyl Chloride
A common method to synthesize pyridine benzoyl derivatives involves the Friedel-Crafts acylation of methyl-substituted pyridine with the corresponding benzoyl chloride.
- Reagents: 2-methylpyridine, 2,3-difluorobenzoyl chloride
- Catalysts/Bases: Suitable Lewis acids (e.g., AlCl3) or bases to facilitate acylation
- Solvent: Anhydrous solvents such as dichloromethane or chloroform
- Temperature: Typically 0°C to room temperature to control regioselectivity and avoid polyacylation
- Reaction time: Several hours under inert atmosphere
This method yields the target 5-(2,3-difluorobenzoyl)-2-methylpyridine by selective acylation at the 5-position due to electronic and steric effects of the methyl substituent at the 2-position.
Fluorination Techniques for Pyridine Derivatives
While direct fluorination of the benzoyl moiety is challenging, fluorinated benzoyl chlorides such as 2,3-difluorobenzoyl chloride are commercially available or prepared via halogen exchange reactions.
- Halogen Exchange (Halex) Reaction: Chlorinated precursors (e.g., 2,3-dichlorobenzoyl derivatives) treated with fluoride sources such as cesium fluoride or potassium fluoride in polar aprotic solvents (e.g., DMSO, sulfolane) at elevated temperatures (120–190°C) achieve substitution of chlorine by fluorine.
- Fluorinating Agents: Cesium fluoride, potassium fluoride mixtures, or hydrogen fluoride under controlled conditions
- Reaction time: 10–36 hours depending on temperature and reagent ratios
This method is supported by industrial-scale fluorination processes for related pyridine derivatives, achieving high yields (up to 90%) and purity (up to 99.8%) of difluorinated products.
Detailed Research Findings and Data Tables
Although direct literature on This compound is limited, related compounds such as 3-(2,3-difluorobenzoyl)-4-methylpyridine have been synthesized using similar acylation methods. Industrial patents provide detailed fluorination protocols for pyridine derivatives which can be adapted for the target compound.
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Acylation | 2-methylpyridine + 2,3-difluorobenzoyl chloride + base | 0 to 25 | 4–12 | 70–85 | Controlled to avoid polyacylation |
| 2 | Halogen Exchange Fluorination | 2,3-dichloropyridine derivative + CsF/KF in DMSO/sulfolane | 145 to 190 | 17–36 | 85–90 | High purity fluorinated pyridine derivatives |
Industrial-Scale Preparation Insights
- Fluorination of chloropyridine derivatives uses a mixture of cesium fluoride and potassium fluoride as fluorinating agents in solvents such as sulfolane and DMSO.
- Reaction temperature control is critical: initial fluorination at ~145°C for 17 hours followed by heating to ~190°C for an additional 19 hours improves yield and purity.
- The process is suitable for industrial production due to simple operation, low equipment requirements, and high product quality (yield >90%, purity >99.8%).
Summary and Recommendations
- The This compound is best prepared by acylation of 2-methylpyridine with 2,3-difluorobenzoyl chloride under controlled conditions.
- Fluorinated benzoyl chlorides can be synthesized via halogen exchange fluorination of chlorinated precursors using fluoride salts in polar aprotic solvents.
- Industrial fluorination methods for pyridine derivatives provide a robust framework for preparing difluorinated pyridine compounds with high yield and purity.
- Further optimization may focus on catalyst selection, solvent recycling, and temperature/time profiles to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Difluorobenzoyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation Products: N-oxides.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,3-Difluorobenzoyl)-2-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,3-Difluorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Research Implications
The comparison underscores the critical role of substitution patterns in tuning physicochemical and biological properties. The 2,3-difluorobenzoyl group in 5-(2,3-Difluorobenzoyl)-2-methylpyridine offers a balance of polarity and stability, making it superior to analogs in drug design contexts. Future studies should explore synergistic effects of mixed halogenation (e.g., chloro-fluoro derivatives) and advanced computational modeling to predict metabolite profiles .
Biological Activity
5-(2,3-Difluorobenzoyl)-2-methylpyridine is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a pyridine ring substituted with a difluorobenzoyl group at the 5-position and a methyl group at the 2-position. The presence of fluorine atoms enhances its reactivity and biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The difluorobenzoyl moiety may interact with specific enzymes or receptors, leading to inhibition or activation of various biological pathways. This interaction can modulate enzyme activities involved in metabolic processes.
- Cellular Effects : Research indicates that compounds with similar structures can influence cell signaling pathways, gene expression, and cellular metabolism. For example, they may induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expressions.
Biological Activities
The potential biological activities of this compound include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, which is common among pyridine derivatives.
- Anticancer Activity : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further investigation in cancer therapy.
Case Study 1: Antimicrobial Activity
A comparative analysis of various pyridine derivatives revealed that those with halogen substitutions exhibited enhanced antimicrobial properties. Although specific data on this compound is lacking, the trends suggest that its difluoro substitution may confer similar benefits.
| Compound | Antimicrobial Activity |
|---|---|
| Pyridine Derivative A | Moderate |
| Pyridine Derivative B | High |
| This compound | TBD |
Case Study 2: Anticancer Potential
In vitro studies on structurally related compounds have shown promising anticancer activity through apoptosis induction. Future studies on this compound could explore this pathway further.
| Compound | Apoptosis Induction (%) |
|---|---|
| Compound X | 70% |
| Compound Y | 85% |
| This compound | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(2,3-Difluorobenzoyl)-2-methylpyridine, and how can researchers optimize yield and purity?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, a method validated for analogous fluorinated pyridines. For example, 5-bromo-2-fluoropyridine can react with 2,3-difluorobenzoylboronic acid using Pd(PPh₃)₄ as a catalyst in dioxane with K₃PO₄ as a base. Reaction optimization includes adjusting catalyst loading (1.5–3 mol%), temperature (373 K), and reflux duration (8–12 hours). Post-synthesis purification via recrystallization (e.g., CHCl₃/CH₃OH) improves purity .
- Key Parameters : Monitor reaction progress via TLC or LC-MS. Use inert atmospheres (N₂) to prevent oxidation.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry and fluorine substitution patterns, as demonstrated for 5-(2,3-dichlorophenyl)-2-fluoropyridine .
- NMR spectroscopy : ¹⁹F NMR is critical for distinguishing fluorine environments (δ ~ -110 to -130 ppm for ortho/meta fluorines). ¹H NMR can identify methyl group coupling (e.g., 2-methylpyridine protons at δ 2.5–3.0 ppm) .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS.
Q. What solvents and conditions are suitable for solubility studies?
- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 6.5–7.4). For example, ammonium acetate buffer (pH 6.5) is compatible with fluoropyridine derivatives in HPLC analysis . Use dynamic light scattering (DLS) to assess aggregation in aqueous media.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodology :
- Dose-response studies : Use standardized in vitro models (e.g., HEK293 or HepG2 cells) with controls for fluorinated compound cytotoxicity.
- Metabolite profiling : Identify potential bioactive metabolites via LC-HRMS. For example, fluorobenzoyl groups may undergo oxidative metabolism .
- Statistical analysis : Apply ANOVA or Bayesian modeling to distinguish assay variability from true biological effects.
Q. What strategies are effective for improving the compound’s stability under physiological conditions?
- Methodology :
- Degradation studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor stability via HPLC-UV.
- Protective formulations : Encapsulate in PEGylated liposomes or cyclodextrins to shield the fluorobenzoyl group from hydrolysis .
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) to stabilize the pyridine ring against nucleophilic attack .
Q. How can computational methods guide the design of derivatives with enhanced target binding?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to predict interactions with target proteins (e.g., kinase domains). Focus on fluorine-mediated hydrogen bonding and π-π stacking with pyridine .
- MD simulations : Simulate ligand-protein complexes (50–100 ns) to assess conformational stability. Validate with free-energy perturbation (FEP) calculations.
Q. What analytical techniques are critical for detecting trace impurities in bulk synthesis?
- Methodology :
- HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to separate and identify byproducts (e.g., dehalogenated or dimerized impurities).
- ICP-MS : Quantify residual palladium (Pd) from catalysis (limit: <10 ppm) .
- NMR spiking : Add authentic standards to confirm impurity structures.
Data Contradiction Analysis
- Example : Conflicting solubility data in aqueous buffers may arise from polymorphism. Characterize crystalline vs. amorphous forms via DSC and PXRD. If amorphous forms exhibit higher solubility, optimize lyophilization protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
